molecular formula C11H15BrN2O3S B8131126 3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide

3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide

Cat. No.: B8131126
M. Wt: 335.22 g/mol
InChI Key: JMQNUGALFXHSEA-UHFFFAOYSA-N
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Description

3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide: is an organic compound characterized by the presence of a bromine atom, an ethanesulfonylamino group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide typically involves multiple steps, starting with the bromination of a suitable benzamide precursor. The ethanesulfonylamino group is introduced through a sulfonylation reaction, followed by the dimethylation of the amide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromine and ethanesulfonylamino groups.

    Reduction: Reduction reactions may target the amide group, converting it to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amine derivatives are common products.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a precursor in the development of novel pharmaceuticals.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the development of bioactive compounds for therapeutic applications.

Medicine:

  • Explored for its potential as an anti-inflammatory or anticancer agent.
  • Studied for its role in modulating biological pathways involved in disease.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethanesulfonylamino groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

    3-Bromo-N,N-dimethylbenzamide: Lacks the ethanesulfonylamino group, resulting in different chemical properties and applications.

    5-Ethanesulfonylamino-N,N-dimethylbenzamide: Lacks the bromine atom, affecting its reactivity and biological activity.

Uniqueness: 3-Bromo-5-(ethylsulfonamido)-N,N-dimethylbenzamide is unique due to the presence of both the bromine and ethanesulfonylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-bromo-5-(ethylsulfonylamino)-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S/c1-4-18(16,17)13-10-6-8(5-9(12)7-10)11(15)14(2)3/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQNUGALFXHSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC(=CC(=C1)C(=O)N(C)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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